molecular formula C10H14N6O B2462852 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1001500-40-8

4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B2462852
CAS RN: 1001500-40-8
M. Wt: 234.263
InChI Key: FPIODOQIIDQLJR-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. Generally, they are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified and characterized in various studies, emphasizing its significance in the field of synthetic chemistry. For example, McLaughlin et al. (2016) reported the identification and extensive analytical characterization of a related compound, highlighting the importance of accurate identification in research chemicals (McLaughlin et al., 2016).

Chemical Reactions and By-Products

  • Studies have shown interesting chemical reactions involving compounds with similar structures. Pathirana et al. (2013) discovered a side-reaction in the synthesis of a similar compound, leading to a by-product that forms an equilibrium with the target compound. This highlights the complexity of reactions involving such chemicals (Pathirana et al., 2013).

Hydrogen-Bonding Properties

  • Research has also focused on the hydrogen-bonding properties of related compounds. Portilla et al. (2007) investigated molecules of a similar compound, revealing their ability to form chains and sheets through hydrogen bonds, indicating potential applications in crystallography and material science (Portilla et al., 2007).

Cyclization Reactions

  • The compound's derivatives have been studied for their cyclization reactions. Bondarenko et al. (2015) explored the cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides, indicating the potential of such compounds in organic synthesis and pharmaceutical research (Bondarenko et al., 2015).

Bioactivity Studies

  • Some derivatives have been investigated for their biological activities. Zhang et al. (2012) designed and synthesized bis-pyrazole compounds, including derivatives of the compound , showing inactivation effects against tobacco mosaic virus, suggesting potential applications in antiviral research (Zhang et al., 2012).

Crystal Structure Analysis

  • Studies have also delved into the crystal structure of related compounds. Rambabu et al. (2011) analyzed the title compound's crystal structure, providing insights into its molecular arrangement, which could be crucial for the development of new materials or drugs (Rambabu et al., 2011).

Safety and Hazards

The safety and hazards associated with pyrazole derivatives depend on their specific structure. Some pyrazole derivatives may cause skin and eye irritation .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods and exploring their potential applications in medicine .

properties

IUPAC Name

4-amino-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-15-6-7(4-13-15)3-12-10(17)9-8(11)5-14-16(9)2/h4-6H,3,11H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIODOQIIDQLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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